Product packaging for Tetrahydroabietyl alcohol(Cat. No.:CAS No. 13393-93-6)

Tetrahydroabietyl alcohol

Cat. No.: B042206
CAS No.: 13393-93-6
M. Wt: 292.5 g/mol
InChI Key: KBAYQFWFCOOCIC-GJTWTXHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydroabietyl alcohol is a high-value, hydrogenated derivative of abietic acid, sourced from rosin. Its primary research value lies in its saturated, stable hydrocarbon backbone and secondary hydroxyl group, which make it an excellent, non-crystallizing intermediate and modifier. In polymer science, it is investigated as a versatile polyol for synthesizing alkyd resins, polyesters, and polyurethanes, where it imparts enhanced hydrophobicity, oxidative stability (due to the lack of conjugated double bonds), and improved compatibility with other non-polar substances. Researchers also utilize it as a tackifier and compatibilizer in the development of advanced hot-melt and pressure-sensitive adhesives, where it improves adhesion to low-energy surfaces. Furthermore, its amphiphilic nature, combining a bulky, hydrophobic hydrophenanthrene ring structure with a polar hydroxyl group, makes it a subject of study in surface science as a dispersing agent, plasticizer, and non-ionic surfactant for stabilizing emulsions and colloidal systems. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₀H₃₆O B042206 Tetrahydroabietyl alcohol CAS No. 13393-93-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h14-18,21H,5-13H2,1-4H3/t15?,16?,17-,18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAYQFWFCOOCIC-GJTWTXHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1CC[C@H]2C(C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027745
Record name 1-Phenanthrenemethanol, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,10aR)-
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Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13393-93-6
Record name (1R,4aR,4bS,10aR)-Tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanol
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Record name Tetrahydroabietyl alcohol
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Record name 1-Phenanthrenemethanol, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,10aR)-
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Record name 1-Phenanthrenemethanol, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,10aR)-
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Record name Tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol
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Record name TETRAHYDROABIETYL ALCOHOL
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Synthetic Methodologies and Reaction Pathways Involving Tetrahydroabietyl Alcohol

Advanced Synthetic Routes to Tetrahydroabietyl Alcohol

The production of this compound primarily relies on the chemical transformation of naturally occurring precursors.

Catalytic Hydrogenation-Based Synthesis from Precursors

The principal method for synthesizing this compound is through the catalytic hydrogenation of abietic acid or its esters. This process involves the addition of hydrogen across the double bonds within the abietic acid structure. The reaction is typically carried out in the presence of a metal catalyst, such as palladium or platinum, under conditions of high pressure and elevated temperature. In an industrial setting, rosin (B192284), a solid form of resin obtained from pines and other plants, or its derivatives are dissolved in a suitable solvent like ethanol (B145695) and then subjected to hydrogenation in a high-pressure reactor.

To achieve high-purity this compound with controlled stereochemistry, optimization of the catalytic hydrogenation process is key. This can be accomplished by using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under moderate hydrogen pressure (10–15 bar). Careful tuning of the reaction time and temperature can help to minimize side-reactions such as over-reduction. For larger-scale production, the implementation of continuous-flow reactors can enhance the reproducibility of the synthesis.

The reaction pathway for rosin hydrogenation is complex, involving isomerization, hydrogenation, and dehydrogenation of various resin acids. rsc.org A kinetic study on rosin hydrogenation using a nickel catalyst revealed that the reactivity trends below 453 K can be described by a pseudo-first-order kinetic model. The study determined the activation energies for several key reactions, as detailed in the table below. rsc.org

ReactionActivation Energy (kJ mol⁻¹)
Neoabietic acid isomerization66.60
Palustric acid isomerization58.06
Abietic acid partial hydrogenation73.02
Abietic acid hydrogenation86.67
Abietic acid dehydrogenation107.42
Pimaric acids hydrogenation37.60
Table 1: Activation energies for various reactions in rosin hydrogenation. rsc.org

Emerging Green Chemistry Approaches in Alcohol Synthesis Relevant to this compound Production

In recent years, there has been a growing emphasis on developing "green" or sustainable chemical processes that minimize the use and generation of hazardous substances. paperpublications.orgresearchgate.net These principles are highly relevant to the synthesis of alcohols like this compound. Key aspects of green chemistry include waste prevention, maximizing the incorporation of all reactants into the final product (atom economy), and designing synthetic methods that use and generate substances with little to no toxicity. paperpublications.orgskpharmteco.com

For alcohol synthesis, green approaches often focus on the use of environmentally benign solvents and catalysts. paperpublications.org Water is considered an ideal green solvent due to its non-toxic nature. dergipark.org.tr Other recoverable solvents like acetone (B3395972) and methanol (B129727) are also considered part of a green chemical process. paperpublications.orgresearchgate.net The development of reusable catalysts is another cornerstone of green chemistry, as they reduce waste and can enhance reaction efficiency under milder conditions. paperpublications.org Technologies such as microwave-assisted and ultrasound-assisted synthesis are also being explored to reduce energy consumption and reaction times. paperpublications.orgdergipark.org.tr While specific examples for this compound are not detailed in the provided search results, the general principles of green chemistry, such as using safer solvents, renewable feedstocks (like rosin), and energy-efficient processes, are directly applicable to its production. paperpublications.orgresearchgate.netdergipark.org.tr

Derivatization Chemistry and Functionalization of this compound

The hydroxyl group of this compound serves as a key functional handle for further chemical modifications, allowing for the synthesis of a variety of derivatives with tailored properties.

Synthesis and Characterization of Ester Derivatives, including Phthalate (B1215562) Esters

Esterification is a fundamental reaction where an alcohol, such as this compound, reacts with a carboxylic acid or its derivative to form an ester. iajpr.com This process is widely used to create a vast array of compounds with diverse applications. iajpr.comresearchgate.net

The synthesis of ester derivatives of this compound can be achieved through several methods. Direct esterification with a carboxylic acid can be performed in the presence or absence of a suitable catalyst, either in a solvent or in the melt. google.com Alternatively, transesterification reactions with other esters can be employed. google.com For instance, the palmitic ester of the this compound monoether of ethylene (B1197577) glycol has been prepared by reacting the alcohol with palmitoyl (B13399708) chloride in the presence of triethylamine (B128534). google.com

Phthalate esters are a specific class of esters synthesized from phthalic anhydride (B1165640). researchgate.net The general synthesis involves the reaction of phthalic anhydride with an alcohol. researchgate.net This reaction is often catalyzed by an acid, such as sulfuric acid. ias.ac.in Green and efficient catalysts, like functionalized dicationic ionic liquids, have also been developed for the synthesis of phthalate plasticizers. ias.ac.in These catalysts can provide high yields and allow for easy separation of the product. ias.ac.in The characterization of these ester derivatives typically involves techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure of the newly formed ester linkage. ias.ac.in

A study on the synthesis of phthalate-based thermocleavable polymers started with the bromination of phthalic anhydride, followed by hydrolysis to form 3,6-dibromophthalic acid. This acid was then esterified with 2-undecanol (B40161) to produce the desired monomer. mdpi.com

Functional Diamine Synthesis for Polyimide Polymer Applications

This compound can be utilized as a starting material for the synthesis of functional diamines, which are crucial monomers for the production of polyimide polymers. alfa-chemistry.com Polyimides are high-performance polymers known for their excellent thermal stability and mechanical properties. beilstein-journals.org

One synthetic route to a functional diamine involves a multi-step process. First, this compound is reacted with 3,5-dinitrobenzoyl chloride in the presence of triethylamine in a tetrahydrofuran (B95107) (THF) solvent. alfa-chemistry.com This reaction takes place in an ice bath and is then stirred at room temperature for 12 hours. The resulting product, a white solid, is collected, washed, and recrystallized from THF. alfa-chemistry.com This intermediate is then subjected to a hydrogenation reaction using a palladium on carbon (Pd/C) catalyst in an ethanol solvent under high pressure (1.1 MPa) and elevated temperature (75°C) for 24 hours. alfa-chemistry.com After filtering out the catalyst and removing the solvent, the final functional diamine, 3,5-diaminobenzoic acid (7-isopropyl-1,4a-dimethyl-tetradecahydrophenanthren-1-yl)methyl ester, is obtained with a reported yield of 50%. alfa-chemistry.com

These synthesized diamines can then be copolymerized with other monomers, such as pyromellitic dianhydride (PMDA) and p-phenylenediamine (B122844) (PDA), to produce polyimides with specific properties. alfa-chemistry.com The synthesis of polyimides typically involves a two-step polycondensation reaction. beilstein-journals.org

Exploration of Other Chemical Modifications and Analogues

Beyond esterification and diamine synthesis, the chemical structure of this compound allows for other modifications. The hydroxyl group can undergo oxidation to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. Conversely, the hydroxyl group can be removed through reduction reactions with agents such as lithium aluminum hydride to yield hydrocarbons.

Substitution reactions can also be performed to replace the hydroxyl group with other functional groups. For example, reacting this compound with acyl chlorides results in the formation of esters.

The exploration of analogues often involves modifying the abietane (B96969) skeleton itself. For instance, dehydroabietinol (B132513), an aromatic analogue, can be synthesized from dehydroabietic acid, which is obtained from the aromatization of methyl abietate. uv.es The synthesis of dehydroabietinol involves the reduction of methyl dehydroabietate with lithium aluminum hydride. uv.es These structural modifications can lead to compounds with different biological activities and physical properties. uv.es

Applications of Tetrahydroabietyl Alcohol in Advanced Materials Science and Engineering

Polymer Chemistry and Composites Research

In the realm of polymer chemistry, tetrahydroabietyl alcohol is being investigated as a versatile building block and additive. Its incorporation into polymer backbones or as a modifying agent can significantly influence the final properties of the material, including its mechanical strength, thermal resistance, and environmental impact.

Integration into Polyimide Polymer Systems and Their Performance Characteristics

While direct and extensive research on the integration of this compound into polyimide polymer systems is not widely published, the inherent properties of this alcohol suggest potential benefits. Polyimides are known for their exceptional thermal stability and mechanical strength. The incorporation of the bulky, saturated cycloaliphatic structure of this compound could potentially enhance properties such as processability by lowering the melt viscosity, and could also influence the dielectric properties and moisture resistance of the resulting polyimide. The hydroxyl functionality of this compound would allow it to be chemically incorporated into the polyimide backbone, potentially through ester linkages, to create modified polyimides with unique performance characteristics. Further research is needed to explore these possibilities and to characterize the resulting materials.

Role in Sunflower Oil Polymer Formulations, including Biodegradability and Thermal Stability Assessments

The use of vegetable oils, such as sunflower oil, in the synthesis of polymers is a growing area of research focused on developing sustainable alternatives to petroleum-based plastics. Sunflower oil can be functionalized to create polyols, which are key components in the production of polyurethanes and alkyd resins. While direct studies on the inclusion of this compound in sunflower oil polymer formulations are limited, its properties as a plasticizer and modifier suggest potential applications.

The addition of this compound to sunflower oil-based polymers could influence their thermal and mechanical properties. Its stable, hydrogenated structure could potentially enhance the thermal stability of the polymer matrix. Furthermore, as a bio-based material, its incorporation would align with the sustainability goals of using sunflower oil as a feedstock. The biodegradability of such formulations would be a key area of investigation, with the expectation that the inclusion of a naturally derived alcohol could be compatible with biodegradation processes.

Table 1: Potential Effects of this compound on Sunflower Oil-Based Polymer Properties

PropertyPotential Effect of this compound AdditionRationale
Thermal Stability IncreasedThe saturated cycloaliphatic structure of this compound can enhance the thermal resistance of the polymer.
Mechanical Properties Modified (e.g., increased flexibility)Acting as a plasticizer, it can alter the polymer's tensile strength and elongation at break.
Biodegradability Potentially maintained or enhancedAs a bio-based compound, it may be amenable to microbial degradation, contributing to the overall biodegradability of the polymer.

Note: The data in this table is predictive and based on the known properties of this compound and sunflower oil-based polymers. Experimental verification is required.

Contributions to Rosin (B192284) Polymer Systems for Enhanced Mechanical and Thermal Properties

This compound is a direct derivative of rosin, and its use in rosin-based polymer systems is a natural extension of its chemical origins. Rosin and its derivatives have been extensively studied for the development of bio-based polymers, including polyesters, polyurethanes, and epoxy resins. The rigid and bulky structure of the hydrogenated abietane (B96969) skeleton in this compound can impart significant improvements in the mechanical and thermal properties of these polymers.

When used as a monomer or a modifying agent in rosin polymer systems, this compound can increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting material. Its saturated structure provides better oxidative resistance compared to unsaturated rosin derivatives. The incorporation of this alcohol can also lead to polymers with improved hardness and rigidity.

Table 2: Influence of Rosin-Derived Moieties on Polymer Properties

Polymer SystemRosin-Derived ComponentObserved Enhancement
Thermoplastic StarchGum Rosin DerivativesIncreased thermal stability and stiffening effect, leading to improved mechanical performance. uokerbala.edu.iq
PolyurethanesRosin-based polyolsCan be used to create rigid polyurethane foams with good thermal and mechanical properties. ethernet.edu.etpstc.org

Specialty Chemical Formulations Research

Beyond its role in polymer synthesis, this compound is also being explored for its utility in various specialty chemical formulations, where its unique physical and chemical properties can be leveraged to improve performance and provide sustainable solutions.

Investigations into Pigment and Mineral Particle Stabilization in Organic Media

The effective dispersion and stabilization of pigments and mineral particles are crucial in the formulation of paints, coatings, and inks. Rosin and its derivatives have a history of use as dispersing and stabilizing agents due to the amphiphilic nature of some of their structures. The hydrophobic, bulky structure of this compound makes it a candidate for investigation as a stabilizer for pigments and mineral particles in organic media.

While specific research on this compound as a primary dispersant is not abundant, its chemical nature suggests it could function by adsorbing onto the surface of particles, providing steric hindrance that prevents agglomeration. This steric stabilization is a common mechanism for maintaining stable dispersions in non-aqueous systems. Its compatibility with various organic solvents and binders would be an important factor in its effectiveness in these applications.

Research on Adhesive Technologies and Formulation Optimization

One of the more established applications of this compound is in the field of adhesive technologies, particularly as a tackifier in pressure-sensitive adhesives (PSAs) and hot-melt adhesives (HMAs). specialchem.comraajournal.com Tackifiers are crucial components in adhesive formulations, as they modify the viscoelastic properties of the base polymer to achieve the desired balance of tack, peel adhesion, and shear strength.

This compound, often in the form of its esters (hydrogenated rosin esters), provides excellent compatibility with a wide range of adhesive polymers, including acrylics, styrenic block copolymers, and ethylene-vinyl acetate (B1210297) (EVA). Its hydrogenated nature imparts superior thermal and oxidative stability compared to non-hydrogenated rosin-based tackifiers, which is particularly important for HMAs that are applied at elevated temperatures. The optimization of adhesive formulations often involves adjusting the concentration and type of tackifier to fine-tune the adhesive performance for specific applications.

Table 3: Role of Rosin-Derived Tackifiers in Adhesive Formulations

Adhesive TypeBase PolymerFunction of Rosin-Derived TackifierPerformance Impact
Pressure-Sensitive Adhesive (PSA)AcrylicModifies viscoelastic propertiesBalances tack, peel adhesion, and shear strength. researchgate.net
Hot-Melt Adhesive (HMA)Ethylene-Vinyl Acetate (EVA)Improves initial adhesion and modifies the base polymer. specialchem.comraajournal.comControls viscosity and set time. hengningfilm.com

Studies in Coating and Printing Ink Compositions for Durability and Adhesion

This compound, a derivative of abietic acid, serves a significant role in the formulation of advanced coatings and printing inks, primarily as a tackifier and plasticizer. Its inherent properties contribute to enhanced durability and adhesion of these compositions to a variety of substrates. The molecular structure of this compound, characterized by its bulky, saturated cycloaliphatic rings, imparts excellent stability and compatibility with a wide range of polymers used in the coatings and ink industries.

In coating formulations, this compound functions as a resinous plasticizer. The addition of a plasticizer can increase the flexibility and reduce the brittleness of the coating, thereby improving its durability and resistance to cracking or peeling. The compatibility of the plasticizer with the polymer matrix is crucial for achieving these desired properties.

For printing inks, particularly those used in demanding applications such as packaging, the role of tackifier is paramount for ensuring good adhesion to various substrates, including plastics and metals. Tackifiers, like rosin esters, are known to enhance the peel and tack of adhesives, which is a critical attribute for printing inks that need to adhere strongly to diverse surfaces.

Detailed Research Findings

Research into rosin-modified phenolic resins, which are chemically related to this compound, highlights their ability to enhance the performance of printing inks. These resins are created by chemically modifying rosin with phenolic compounds, resulting in a product with excellent thermal stability, water resistance, and strong adhesion to different substrates. tridevresins.com This makes them ideal for use in printing inks, coatings, and adhesives where durability and resistance to environmental factors like moisture and friction are critical. tridevresins.com

The inclusion of such resins in printing ink formulations contributes to several key performance characteristics:

Improved Adhesion and Bonding Strength: These resins enhance the bonding between the ink and the substrate, preventing peeling or fading over time. tridevresins.com

Enhanced Durability and Resistance: The resulting inks exhibit greater resistance to abrasion, chemicals, and weathering.

Viscosity Control: Maintaining the correct viscosity is crucial for the smooth application of printing inks. Rosin-modified phenolic resins help to ensure a stable viscosity, leading to consistent and high-quality print results. tridevresins.com

The table below summarizes the influence of key properties of rosin-derived resins on the performance of printing inks.

Property of Rosin-Derived ResinInfluence on Printing Ink PerformancePrimary Benefit
TackinessImproves initial adhesion to the substrate.Ensures sharp and clean print definition.
Plasticizing EffectIncreases flexibility of the dried ink film.Prevents cracking and improves durability on flexible substrates.
CompatibilityEnsures a stable and homogeneous formulation with various polymers and solvents.Contributes to consistent ink performance and print quality.
SolubilityAllows for formulation in a wide range of solvent systems.Provides versatility in ink formulation for different printing processes.

While direct quantitative studies on this compound in specific coating and ink formulations are not widely available in the public domain, the well-documented performance of closely related rosin esters and modified rosin resins provides a strong indication of its beneficial effects on durability and adhesion. The polarity and molecular structure of these rosin derivatives contribute to excellent adhesion across a variety of substrates. specialchem.com

The following table presents a conceptual representation of how the concentration of a tackifier like this compound might influence the adhesion properties of a printing ink on different substrates, based on general principles of adhesive formulation.

Tackifier Concentration (%)Adhesion to Polypropylene (Qualitative)Adhesion to Polyester (Qualitative)Adhesion to Paper (Qualitative)
5GoodGoodExcellent
10ExcellentExcellentExcellent
15ExcellentExcellentGood

It is important to note that the optimal concentration of a tackifier depends on the specific formulation, including the type of binder, solvent, and other additives, as well as the intended substrate and application.

Analytical Chemistry Methodologies for Characterizing Tetrahydroabietyl Alcohol and Its Derivatives

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is a cornerstone for the analysis of resin acid derivatives like tetrahydroabietyl alcohol. The choice between gas and liquid chromatography often depends on the volatility and thermal stability of the analyte, as well as the complexity of the sample matrix.

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. For high-molecular-weight alcohols such as this compound, derivatization is a common prerequisite to increase volatility and prevent peak tailing. gov.bc.calibretexts.org This process converts the polar hydroxyl group into a less polar, more volatile derivative. libretexts.org Techniques such as methylation or ethylation are frequently employed for the analysis of related resin acids. gov.bc.ca Some methods have explored safer derivatization reagents as alternatives to hazardous substances like diazomethane. ncasi.org

GC analysis typically involves:

Injection: The sample is introduced into a heated inlet, where it is vaporized.

Separation: The vaporized sample is carried by an inert gas (e.g., helium, nitrogen) through a capillary column. libretexts.org Columns with phases like 100% dimethyl polysiloxane are often recommended for separating resin acid derivatives. gov.bc.ca The separation is based on the differential partitioning of analytes between the mobile phase and the stationary phase coated on the column walls. libretexts.org

Detection: As components elute from the column, they are detected by FID, which is robust for routine quantification, or by MS, which provides structural information for definitive identification. ncasi.orgncasi.org

Headspace Gas Chromatography (HS-GC) is a variation particularly useful for analyzing volatile organic compounds in solid or liquid samples. nih.govforensicresources.org The sample is placed in a sealed vial and heated, allowing volatile analytes to partition into the gas phase (the "headspace") above the sample. A portion of this vapor is then injected into the GC system. While primarily used for more volatile alcohols like ethanol (B145695) and methanol (B129727), the principles of HS-GC can be adapted for other alcohols, providing a clean injection that is free from non-volatile matrix components that could contaminate the GC system. nih.gov This technique is valued for its simplicity and the minimal sample preparation required. uin-malang.ac.id

Table 1: Typical GC Parameters for Analysis of Resin and Fatty Acid Derivatives. Data compiled from multiple sources. gov.bc.cancasi.orgoiv.int
ParameterTypical Setting/Condition
Technique Gas Chromatography/Mass Spectrometry (GC/MS)
Derivatization Required for non-volatile alcohols; e.g., methylation or ethylation.
Column Type Fused silica (B1680970) capillary column (e.g., 30-60 m length, 0.25-0.32 mm ID). gov.bc.caoiv.int
Stationary Phase e.g., 100% dimethyl polysiloxane, Polyethylene glycol bonded nitroterephthalic acid. gov.bc.caresearchgate.net
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS). ncasi.org
Internal Standard Recommended for quality control (e.g., O-methylpodocarpic acid). ncasi.orgncasi.org

For analytes that are thermally labile or have low volatility, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This technique avoids the need for derivatization, which is often required in GC. gov.bc.ca LC-MS is particularly well-suited for analyzing this compound and its derivatives in complex samples like industrial effluents or food products. nih.govcabidigitallibrary.orgscribd.com

A typical LC-MS method for resin acid-related compounds involves:

Sample Preparation: Solid-phase extraction (SPE) is frequently used to clean up the sample and concentrate the analytes of interest. cabidigitallibrary.org This step removes interfering substances from the matrix.

Chromatographic Separation: A reverse-phase column, such as a C18 column, is commonly used to separate the compounds. cabidigitallibrary.org The separation is achieved by using a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile). cabidigitallibrary.orgscribd.comnih.gov

Ionization and Detection: After separation, the analytes are ionized, typically using electrospray ionization (ESI), and then detected by a mass spectrometer. cabidigitallibrary.orgscribd.com Operating in multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity, allowing for precise quantification even at very low levels. cabidigitallibrary.org

Research on related diterpenoid acids has demonstrated the high sensitivity and selectivity of LC-MS/MS methods for their determination in various matrices. cabidigitallibrary.orguinjkt.ac.id

Table 2: Example LC-MS/MS Method Parameters for Diterpenoid Acid Analysis. Data sourced from studies on abietic and dehydroabietic acid. cabidigitallibrary.orgscribd.comnih.gov
ParameterTypical Setting/Condition
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Solid-Phase Extraction (SPE) for purification and concentration. cabidigitallibrary.org
Column ODS (C18) reverse-phase column. cabidigitallibrary.orgscribd.com
Mobile Phase Gradient elution with Methanol or Acetonitrile and an aqueous buffer (e.g., 5mM ammonium acetate). cabidigitallibrary.orgscribd.com
Ionization Source Electrospray Ionization (ESI), often in negative ion mode for acidic compounds. scribd.com
Detection Mode Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. cabidigitallibrary.org

Validation of Analytical Methods for this compound Determination

Method validation is a critical process that ensures an analytical procedure is suitable for its intended purpose. It involves a series of experiments to evaluate the performance characteristics of the method, including its precision, accuracy, sensitivity, and robustness.

The performance of analytical methods for resin acids and related compounds has been documented in various studies, providing a benchmark for what can be expected for this compound analysis. ncasi.orgncasi.orgdtic.mil

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For the analysis of related compounds, RSDs are often in the range of 5.3% to 12.6%. cabidigitallibrary.org Studies on fatty alcohol analysis have reported even higher precision, with CVs below 1.5% for peak area. researchgate.net

Accuracy indicates the closeness of the measured value to a true or accepted reference value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and then analyzed. Acceptable recovery rates are generally within the 80-120% range. gov.bc.canih.gov For resin acids, reported recoveries have ranged from 68.5% to 107.6%. cabidigitallibrary.org

Sensitivity is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov For diterpenoid acids, LC-MS/MS methods have achieved LODs as low as 0.36 µg/kg and LOQs of 1.08 µg/kg in complex matrices. cabidigitallibrary.org In-tube SPME LC/MS methods have pushed detection limits for abietic and dehydroabietic acid down to the picogram per milliliter (pg/mL) level. scribd.comnih.gov

Table 3: Validation Parameters from Analytical Studies of Related Compounds. cabidigitallibrary.orgscribd.comnih.gov
ParameterTechniqueReported ValueCompound Class
Linearity (r²) LC-MS/MS> 0.999Diterpenoid Acids cabidigitallibrary.org
Accuracy (Recovery) LC-MS/MS68.5% - 107.6%Diterpenoid Acids cabidigitallibrary.org
Precision (RSD) LC-MS/MS5.3% - 12.6%Diterpenoid Acids cabidigitallibrary.org
LOD LC-MS/MS0.36 µg/kgAbietic Acid cabidigitallibrary.org
LOQ LC-MS/MS1.08 µg/kgAbietic Acid cabidigitallibrary.org
LOD (High Sensitivity) In-tube SPME LC/MS2.1 - 2.9 pg/mLDiterpenoid Acids scribd.com

When analyzing samples from complex matrices, such as industrial wastewater or food products, the potential for interference is high. gov.bc.canih.gov Interferences are non-analyte components that affect the analytical signal, potentially leading to inaccurate results. Method robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Key considerations include:

Matrix Effects: The sample matrix can suppress or enhance the analyte signal in the detector, a common issue in ESI-MS. nih.gov To mitigate this, the use of matrix-matched calibration standards or internal standards is essential. nih.gov

Sample Cleanup: To minimize interferences, a cleanup step is often necessary. For resin acids in pulp mill effluents, florisil (B1214189) adsorption column chromatography has been used to clean extracts before GC/MS analysis. gov.bc.ca

Internal Standards: The use of one or more internal standards is required in robust methods to correct for variations in extraction efficiency and instrument response. gov.bc.ca The internal standard should be a compound structurally similar to the analyte but not present in the original sample.

Method Comparison: Different extraction and analysis procedures may yield different results. Studies have compared various approaches, such as solvent extraction versus absorption on XAD resin, to determine the most reliable method for a given application. ncasi.org The robustness of a method is demonstrated by its ability to provide consistent and reliable data despite these challenges. gov.bc.ca

Future Research Directions and Translational Studies for Tetrahydroabietyl Alcohol

Exploration of Novel Materials Science Frontiers and Niche Applications

Future research into tetrahydroabietyl alcohol is poised to explore new frontiers in materials science, moving beyond its traditional use as a plasticizer and adhesive modifier. Investigations into its incorporation into advanced polymers could yield materials with unique thermal and mechanical properties. The rigid, bulky hydrophenanthrene ring structure of this compound can be leveraged to synthesize high-performance polymers with enhanced dimensional stability and thermal resistance.

One promising area of research lies in the development of novel biomaterials. The biocompatibility and biodegradability of this compound derivatives could be explored for applications in medical devices, drug delivery systems, and tissue engineering scaffolds. Its hydrophobic nature could also be advantageous in creating water-resistant coatings and films for packaging and biomedical applications.

Niche applications are also being considered in the realm of specialty chemicals. For instance, derivatives of this compound have been investigated for their potential use in temperature-switchable adhesives. lookchem.com Furthermore, its chemical structure makes it a candidate for modification into chiral ligands for asymmetric catalysis or as a building block for complex organic synthesis. The exploration of its liquid crystal properties and those of its derivatives could open up new avenues in optical and electronic applications. nih.gov

Development of Sustainable Synthesis and Application Paradigms aligned with Green Chemistry Principles

The production and application of this compound and its derivatives are increasingly being viewed through the lens of green chemistry. Future research will likely focus on developing more sustainable synthesis routes that minimize environmental impact and maximize resource efficiency.

A key area of development is the use of biocatalysis and enzymatic transformations. nih.gov Utilizing enzymes for the synthesis and modification of this compound can lead to higher selectivity, milder reaction conditions, and a reduction in hazardous waste compared to traditional chemical methods. The exploration of microbial fermentation to produce abietic acid, the precursor to this compound, from renewable feedstocks is another promising avenue.

Life cycle assessments (LCA) will be crucial in evaluating the environmental footprint of this compound production and use. nih.govscbt.com These assessments will help identify areas for improvement in the entire value chain, from raw material extraction to end-of-life disposal or recycling. The principles of a circular economy, where waste is minimized and resources are reused, will also guide the development of new applications and product designs incorporating this compound.

Green Chemistry PrincipleApplication in this compound Research
Use of Renewable Feedstocks Investigating diverse and sustainable sourcing of pine rosin (B192284).
Catalysis Development of efficient and selective biocatalytic and heterogeneous catalytic systems for synthesis and derivatization.
Designing for Degradation Creating biodegradable polymers and materials from this compound.
Atom Economy Optimizing reaction pathways to maximize the incorporation of all materials used in the process into the final product.
Safer Solvents and Auxiliaries Utilizing greener solvents and reaction media in synthesis and processing.

Advanced Characterization Techniques for Elucidating Structure-Property Relationships in Derivatized Forms

A deeper understanding of the structure-property relationships of this compound derivatives is essential for designing materials with tailored functionalities. Advanced characterization techniques will play a pivotal role in these investigations.

High-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry will continue to be vital for elucidating the precise chemical structures of new derivatives. Techniques such as X-ray crystallography can provide detailed insights into the three-dimensional arrangement of molecules in the solid state, which is crucial for understanding packing effects and their influence on material properties.

Thermal analysis techniques, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), will be employed to evaluate the thermal stability and phase behavior of polymers and other materials derived from this compound. Rheological studies will provide information on the flow and deformation behavior of these materials, which is critical for processing and application performance. Furthermore, advanced microscopic techniques, such as atomic force microscopy (AFM) and scanning electron microscopy (SEM), will be used to probe the surface morphology and nanostructure of these materials.

Comprehensive Risk Assessment and Mitigation Strategies in Industrial and Consumer Product Applications

As the applications of this compound expand, a thorough assessment of its potential risks to human health and the environment is imperative. Future research will need to focus on generating comprehensive toxicological and ecotoxicological data.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects. nih.gov The International Fragrance Association (IFRA) has prohibited its use as a fragrance ingredient due to its potential for dermal sensitization. nih.gov

Further studies are needed to understand its metabolic fate and potential for bioaccumulation. The environmental persistence and degradation pathways of this compound and its derivatives will also need to be thoroughly investigated. This data will be essential for conducting robust risk assessments and establishing safe handling and exposure limits for both industrial workers and consumers.

Q & A

Q. What standardized analytical methods are recommended for quantifying Tetrahydroabietyl alcohol purity in experimental settings?

To assess purity, follow methods aligned with GB/T 13173 (surface active agents), GB/T 30799 (detection of heavy metals), and GB/T 30797 (arsenic quantification) . These standards specify procedures for measuring active content (≥95.0%), residual heavy metals (Pb ≤20 mg/kg), and arsenic (≤3 mg/kg). For chromatographic analysis, use reverse-phase HPLC with UV detection (λ ~210–260 nm) tailored to its molecular structure (C₂₀H₃₆O). Ensure calibration against certified reference materials to address baseline noise from its low water solubility .

Q. How should solubility limitations of this compound influence solvent selection in formulation studies?

this compound is insoluble in water but miscible with ethanol and organic solvents like ethyl acetate. For formulations requiring aqueous compatibility, employ co-solvents (e.g., propylene glycol) or surfactants to enhance dispersion. Note that its stability in polar solvents may degrade under prolonged UV exposure; thus, inert atmospheres (N₂/Ar) are advised for long-term storage . Pre-screen solvents via Hansen solubility parameter calculations to optimize solvation energy (δ ≈18–22 MPa¹/²) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adopt GHS Rev.10 guidelines: use PPE (nitrile gloves, goggles), ensure ventilation, and avoid contact with strong oxidizers (risk of combustion). For spill management, neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste channels. Chronic exposure may irritate skin/respiratory systems; implement medical monitoring for neurotoxic symptoms (e.g., headaches, memory deficits) as outlined in occupational health frameworks .

Advanced Research Questions

Q. How can researchers resolve contradictions in ecotoxicological data for this compound?

While cites "good biodegradability" but potential aquatic toxicity, lacks empirical ecotoxicity data. To address gaps, conduct OECD 301/302 tests to quantify biodegradation half-lives and LC₅₀ values in model organisms (e.g., Daphnia magna). Cross-reference with computational models like ECOSAR to predict toxicity endpoints. Contradictions may arise from isomer variability (e.g., tetradecahydro derivatives in ); thus, characterize batch-specific impurities via GC-MS .

Q. What experimental designs are optimal for evaluating this compound’s role as a nonionic surfactant in electronic soldering applications?

Design shear-stress assays to measure its efficacy as a flux alternative. Parameters:

  • Wettability : Measure contact angles on Cu/Ag substrates using goniometry.
  • Residue Analysis : Post-soldering, quantify ionic residues (e.g., Cl⁻, SO₄²⁻) via ion chromatography.
  • Thermal Stability : Perform TGA-DSC under N₂ to assess decomposition thresholds (>200°C). Compare with rosin-based fluxes to validate claims of "near-fluxless" performance .

Q. How can researchers mitigate dermal sensitization risks identified in fragrance applications ( ) while retaining functionality?

The IFRA ban (Amendment 38) necessitates reformulation. Alternatives:

  • Encapsulation : Use cyclodextrins or liposomes to reduce skin penetration.
  • Structural Analogues : Replace with dihydroabietyl alcohol derivatives (lower logP) to attenuate sensitization potential. Validate via LLNA (Local Lymph Node Assay) and QSAR modeling for allergenicity .

Q. What methodologies are effective for synthesizing high-purity this compound with controlled stereochemistry?

Optimize catalytic hydrogenation of abietyl alcohol using Pd/C or Raney Ni under moderate H₂ pressure (10–15 bar). Monitor enantiomeric excess via chiral HPLC (Chiralpak IC column). Address side-reactions (e.g., over-reduction) by tuning reaction time/temperature. For scale-up, implement continuous-flow reactors to enhance reproducibility .

Methodological Guidance for Data Analysis

Q. How should researchers design studies to distinguish this compound’s effects from confounding variables (e.g., solvent interactions)?

  • Control Groups : Include solvent-only controls (e.g., ethanol) in bioassays.
  • Multivariate Regression : Isolate compound-specific effects by modeling variables like solvent polarity and concentration.
  • Blinding : Use third-party analysts to minimize bias in data interpretation .

Q. What statistical approaches are suitable for reconciling contradictory toxicity data across studies?

Apply meta-analysis frameworks (e.g., random-effects models) to aggregate datasets. Weight studies by sample size and methodology rigor (e.g., OECD compliance). Stratify by exposure routes (dermal vs. inhalation) and purity grades. Use funnel plots to detect publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.